molecular formula C22H23Cl2N3O2S B12785120 Elzasonan metabolite M5 CAS No. 1809092-96-3

Elzasonan metabolite M5

Cat. No.: B12785120
CAS No.: 1809092-96-3
M. Wt: 464.4 g/mol
InChI Key: NTVFZSKOMHUELL-STZFKDTASA-N
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Description

Elzasonan metabolite M5 is a compound derived from the metabolism of Elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. Elzasonan is primarily investigated for its potential therapeutic effects in treating major depressive disorder and other neurological conditions .

Preparation Methods

Chemical Reactions Analysis

Elzasonan metabolite M5 undergoes various chemical reactions, including:

Scientific Research Applications

Elzasonan metabolite M5 has several scientific research applications:

Mechanism of Action

Elzasonan metabolite M5 exerts its effects through its interaction with the 5-hydroxytryptamine 1B receptor. The metabolism of Elzasonan involves the formation of various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound. The molecular targets and pathways involved include the inhibition of the 5-hydroxytryptamine 1B receptor, which plays a role in modulating neurotransmitter release and mood regulation .

Comparison with Similar Compounds

Elzasonan metabolite M5 can be compared with other similar compounds, such as:

This compound is unique due to its specific metabolic pathway and the formation of distinct metabolites that contribute to its pharmacological effects.

Properties

CAS No.

1809092-96-3

Molecular Formula

C22H23Cl2N3O2S

Molecular Weight

464.4 g/mol

IUPAC Name

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methyl-4-oxidopiperazin-4-ium-1-yl)phenyl]methylidene]thiomorpholin-3-one

InChI

InChI=1S/C22H23Cl2N3O2S/c1-27(29)11-8-25(9-12-27)20-5-3-2-4-16(20)14-21-22(28)26(10-13-30-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14-

InChI Key

NTVFZSKOMHUELL-STZFKDTASA-N

Isomeric SMILES

C[N+]1(CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-]

Canonical SMILES

C[N+]1(CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-]

Origin of Product

United States

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